molecular formula C16H13N3S B2441026 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine CAS No. 337920-39-5

4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine

Cat. No. B2441026
CAS RN: 337920-39-5
M. Wt: 279.36
InChI Key: HTPDWNPNZJYNBY-UHFFFAOYSA-N
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Description

4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine is a chemical compound with the molecular formula C16H13N3S. It has an average mass of 279.359 Da and a monoisotopic mass of 279.083008 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a phenyl ring through an amine group. Another phenyl ring is attached to the pyrimidine ring through a sulfanyl group .

Scientific Research Applications

Aldose Reductase Inhibition and Antioxidant Activity

4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine derivatives have been explored as aldose reductase inhibitors, displaying activity in the micromolar/submicromolar range. Such compounds are significant in the context of diabetic complications. Additionally, these derivatives exhibit notable antioxidant properties, with certain catechol derivatives showing the best activity. This suggests their potential utility in oxidative stress-related conditions (La Motta et al., 2007).

Vibrational Spectral Analysis and Theoretical Study

The vibrational spectral analysis of related pyrimidine derivatives, including this compound, has been conducted using FT-IR and FT-Raman techniques. Theoretical studies such as density functional theory and molecular docking suggest potential inhibitory activity against specific enzymes, indicating possible applications in treating conditions like diabetes (Alzoman et al., 2015).

Nonlinear Optical Properties

These compounds have been investigated for their nonlinear optical (NLO) properties, essential in advanced technologies like optoelectronics. Studies reveal that certain 4-thiopyrimidines derivatives, including phenyl pyrimidine derivatives, exhibit larger NLO properties compared to standard molecules, highlighting their potential in high-tech applications (Hussain et al., 2020).

Fluorescence Binding Studies

Investigations into the interactions of certain pyrimidinylamine derivatives with proteins like bovine serum albumin (BSA) have been conducted. These studies provide insights into binding mechanisms and the influence of such compounds on protein conformations, which is critical in understanding drug-protein interactions and designing new therapeutic agents (Meng et al., 2012).

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

4-(4-phenylsulfanylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c17-16-18-11-10-15(19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPDWNPNZJYNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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